molecular formula C10H6ClFN2 B13122248 2-Chloro-5-fluoro-3,4'-bipyridine

2-Chloro-5-fluoro-3,4'-bipyridine

Cat. No.: B13122248
M. Wt: 208.62 g/mol
InChI Key: PIYDLEBRCXOVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-3,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of 2-Chloro-5-fluoro-3,4’-bipyridine often employs scalable versions of the above-mentioned coupling reactions. These methods are optimized for higher yields and lower costs, often using continuous flow reactors and advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield bipyridine derivatives with various substituents .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Properties

Molecular Formula

C10H6ClFN2

Molecular Weight

208.62 g/mol

IUPAC Name

2-chloro-5-fluoro-3-pyridin-4-ylpyridine

InChI

InChI=1S/C10H6ClFN2/c11-10-9(5-8(12)6-14-10)7-1-3-13-4-2-7/h1-6H

InChI Key

PIYDLEBRCXOVQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(N=CC(=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.